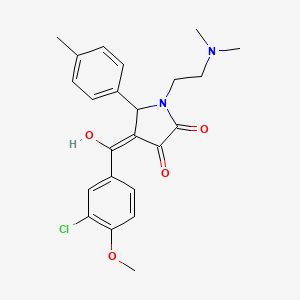

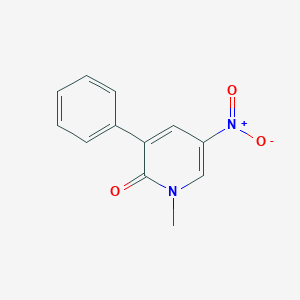

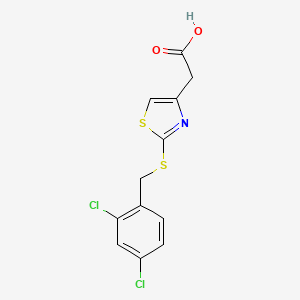

3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid”, also known as Boc-Thi-NH-Me, is a chemical compound that has attracted significant interest in the scientific community. It is a powder at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C11H15NO4S . Its InChI code is 1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) .

科学的研究の応用

Novel Amino Acids Synthesis

Research has demonstrated the utility of tert-butoxycarbonyl (Boc) protected compounds in the synthesis of novel amino acids. For instance, novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety were prepared through Michael addition and palladium-catalyzed cross-couplings, utilizing thiophenols and 3-iodobenzylamine as nucleophiles. This approach yielded racemic amino acid and dehydroamino acid derivatives linked to the benzo[b]thiophene moiety, showcasing the compound's role in facilitating complex synthesis processes (Abreu et al., 2003).

Structural Studies

The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been explored to examine the influence of N-methylation on peptide conformation. These studies reveal the spatial arrangements and interactions of tert-butoxycarbonyl groups, contributing to a deeper understanding of molecular structure and behavior (Jankowska et al., 2002).

Characterization and Functionalization of Oligo/Polythiophenes

The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids have been reported, where the reaction with thiophene substituted in position 3 by a carboxylic acid or an acetic acid moiety with an alanine methyl ester was performed. This research opens avenues for the development of new materials with specific optical and electrochemical properties, highlighting the compound's relevance in material science (McTiernan & Chahma, 2010).

Efficient Catalysis in N-tert-Butoxycarbonylation

Studies have also shown the efficiency of heteropoly acids as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the compound's role in enhancing reaction efficiency and environmental friendliness in synthetic organic chemistry (Heydari et al., 2007).

Synthesis of Stereoisomers

Research into the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has provided insights into methodologies for obtaining pure cis or trans acids, important for the development of unnatural amino acids and understanding their synthetic pathways (Bakonyi et al., 2013).

Safety and Hazards

特性

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-17-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNZSAIVASHXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)